molecular formula C13H9ClFNO3 B193946 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid CAS No. 86393-33-1

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Cat. No. B193946
CAS RN: 86393-33-1
M. Wt: 281.66 g/mol
InChI Key: ISPVACVJFUIDPD-UHFFFAOYSA-N
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Description

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is an organic compound . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .


Synthesis Analysis

This compound can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate .


Molecular Structure Analysis

The molecular formula of this compound is C13H9ClFNO3 . The molecular weight is 281.67 .


Physical And Chemical Properties Analysis

This compound is a white to light yellow solid . It has a melting point of 242-245°C . It is slightly soluble in organic solvents like ethanol and ether, but insoluble in water .

Scientific Research Applications

Antibacterial Properties

A significant area of research for 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is its antibacterial properties. Studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria. For instance, certain derivatives of this compound have shown potent antibacterial activity, rivaling that of known antibiotics like ciprofloxacin (Miyamoto et al., 1990), (Egawa et al., 1987).

Antimycobacterial Activities

Research has also explored the use of this compound in combating mycobacterial infections. Novel fluoroquinolones derived from this compound have shown efficacy in vitro and in vivo against Mycobacterium tuberculosis, including multi-drug-resistant strains (Senthilkumar et al., 2009).

Photochemical Studies

The photochemistry of derivatives of this compound, such as ciprofloxacin, has been studied in various conditions, offering insights into its stability and reactivity under different environmental factors (Mella, Fasani, & Albini, 2001).

Synthesis Routes

The compound's synthesis routes have been a topic of research, with studies detailing various methods to create this compound and its derivatives. This includes different processes like intramolecular cyclization and fluorine atom introduction, which are vital for developing effective antibacterial agents (Egawa et al., 1987).

Antitumor Activity

Some studies have explored the potential antitumor activities of derivatives of this compound. These research efforts have focused on synthesizing and testing various derivatives for their effectiveness against different human tumor cell lines, showing promising results in some cases (El-Abadelah et al., 2007).

Chemical Reactivity and Impurity Profiles

Further studies have been conducted on the reactivity of this compound, particularly in the synthesis of antibiotics like ciprofloxacin. Understanding its interaction with other compounds, such as piperazine, is crucial in the pharmaceutical industry for quality control and optimization of manufacturing processes (Kalkote et al., 1996).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . It is harmful if swallowed and may cause long-term adverse effects in the aquatic environment . Precautionary measures include avoiding release to the environment, not eating or smoking while handling this product, washing skin thoroughly after handling, and seeking medical attention if feeling unwell after ingestion .

Future Directions

As an intermediate in the synthesis of ciprofloxacin hydrochloride, this compound plays a crucial role in the production of this widely used antibiotic . Future research may focus on optimizing the synthesis process or exploring other potential applications of this compound.

properties

IUPAC Name

7-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO3/c14-9-4-11-7(3-10(9)15)12(17)8(13(18)19)5-16(11)6-1-2-6/h3-6H,1-2H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISPVACVJFUIDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)Cl)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057846
Record name Fluoroquinolonic acid
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Molecular Weight

281.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

CAS RN

86393-33-1
Record name Fluoroquinolonic acid
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Record name Fluoroquinolonic acid
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Record name Fluoroquinolonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
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Record name 3-Quinolinecarboxylic acid, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo
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Record name FLUOROQUINOLONIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 4 (80 g) in methylene chloride (800 mL), cyclopropylamine (44.0 g) was added with cooling below 10° C. The mixture was stirred at room temperature for 1 h and evaporated to a dry mixture. To the dry mixture in dimethoxyethane (800 mL), a 60% sodium hydride-in-oil suspension (12.0 g) was added slowly with cooling and stirring. The mixture was heated at 80-85° C. for 3 h under nitrogen atmosphere. It was cooled and water (5 L) was added and the precipitate was filtered and washed with water and dried. The ester was suspended in tetrahydrofuran (800 mL). A solution of sodium hydroxide (20.0 g) in water (500 mL) was added and the mixture was refluxed for 2 h. It was cooled and acidified with acetic acid and the precipitate was filtered. The solid was washed with water and acetone. wt=19.0 g of (7). m.p.=235-240° C.
Name
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

3.44 g of 80% sodium hydride are added in portions, with cooling in ice and stirring, to a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate (6) in 100 ml of anhydrous dioxane. The mixture is then stirred at room temperature for 30 minutes and under reflux for 2 hours and the dioxane is removed in vacuo. The residue (40.3 g) is suspended in 150 ml of water, 6.65 g of potassium hydroxide are added and the mixture is refluxed for 1.5 h. The warm solution is filtered and washed with H2O. The solution is then acidified to pH 1 to 2 with half-concentrated hydrochloric acid, with cooling in ice, the precipitate is filtered off with suction, washed with water and dried in vacuo at 100° C. In this manner, 27.7 g of 7-chloro-1-cyclo-propyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid II, of melting point 234°-237° C., are obtained.
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

3.44 g of 80% pure sodium hydride are added in portions to a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (6) in 100 ml of anhydrous dioxane, while cooling with ice and stirring. The mixture is then stirred at room temperature for 30 minutes and under reflux for 2 hours and the dioxane is stripped off in vacuo. The residue (40.3 g) is suspended in 150 ml of water, 6.65 g of potassium hydroxide are added and the mixture is refluxed for 1.5 hours. The warm solution is filtered and the residue is rinsed with H2O. The filtrate is then acidified to pH 1-2 with half-concentrated hydrochloric acid, while cooling with ice, and the precipitate is filtered off with suction, washed with water and dried in vacuo at 100° C. 27.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid VIa of melting point 234° to 237° C. are obtained in this manner.
Quantity
3.44 g
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
residue
Quantity
40.3 g
Type
reactant
Reaction Step Two
Quantity
6.65 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

3.44 g of 80 percent strength sodium hydride are added in portions to a stirred ice-cooled solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (6) in 100 ml of anhydrous dioxane. Thereafter, the mixture is stirred for 30 minutes at room temperature and for 2 hours under reflux, and the dioxane is stripped off in vacuo. The residue (40.3 g) is suspended in 150 ml of water, 6.65 g of caustic alkali are added and the mixture is refluxed for 1.5 hours. The warm solution is filtered, and the residue is rinsed with H2O. The ice-cooled filtrate is then acidified to pH=1-2 with semi-concentrated hydrochloric acid, and the precipitate is filtered off under suction, washed with water and dried in vacuo at 100° C. In this manner, 27.7 g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid Via of melting point 234°-237° C. are obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
31.9 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
residue
Quantity
40.3 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 2
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 3
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 4
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 5
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

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